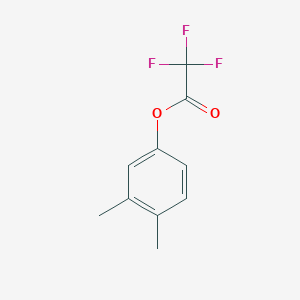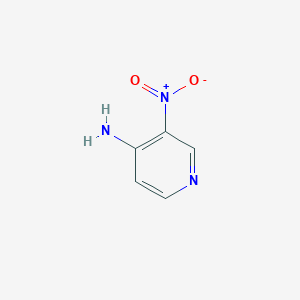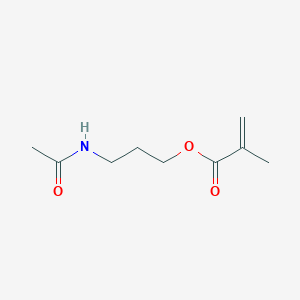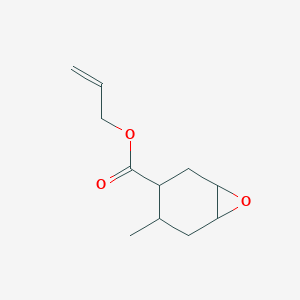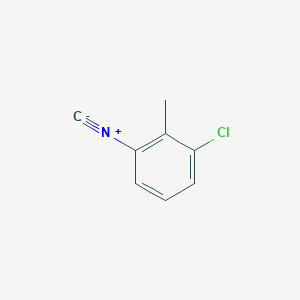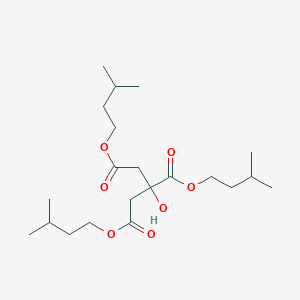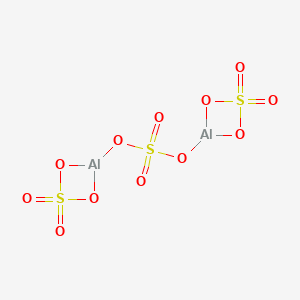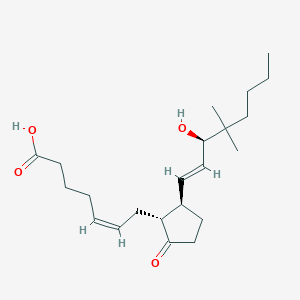
11-デオキシ-16,16-ジメチルプロスタグランジンE2
概要
説明
11-deoxy-16,16-dimethyl Prostaglandin E2 is a synthetic analog of Prostaglandin E2, acting as an agonist for both EP2 and EP3 receptors . This compound is known for its stability and effectiveness in inhibiting gastric acid secretion and ulcer formation in rats . It is also significantly more potent than Prostaglandin F2α in inducing contraction of human respiratory tract smooth muscle in vitro .
科学的研究の応用
11-deoxy-16,16-dimethyl Prostaglandin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its role in cellular processes and its effects on different cell types.
Safety and Hazards
作用機序
The mechanism of action of 11-deoxy-16,16-dimethyl Prostaglandin E2 involves its interaction with EP2 and EP3 receptors . By binding to these receptors, the compound exerts its effects through various molecular pathways, including the stimulation of protein synthesis and protection against oxidative stress . This results in the inhibition of gastric acid secretion and the prevention of ulcer formation .
生化学分析
Biochemical Properties
11-deoxy-16,16-dimethyl Prostaglandin E2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to stimulate the synthesis of multiple proteins, protecting renal proximal tubular epithelial cells . The nature of these interactions involves exerting anti-oxidative stress .
Cellular Effects
The compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of 11-deoxy-16,16-dimethyl Prostaglandin E2 is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist for both EP2 and EP3 receptors, it plays a crucial role in these processes .
Dosage Effects in Animal Models
The effects of 11-deoxy-16,16-dimethyl Prostaglandin E2 vary with different dosages in animal models. It is an effective inhibitor of gastric acid secretion and ulcer formation in rats, with ED50 values of 1 mg/kg and 0.021 mg/kg respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-deoxy-16,16-dimethyl Prostaglandin E2 involves multiple steps, including the selective stimulation of protein synthesis in renal proximal tubular epithelial cells . The compound is typically synthesized using a combination of organic solvents such as DMF, DMSO, and ethanol . The reaction conditions often involve room temperature storage and stability for up to two years .
Industrial Production Methods
Industrial production methods for 11-deoxy-16,16-dimethyl Prostaglandin E2 are not extensively documented. the compound is available in various quantities for research purposes, indicating that it is produced on a relatively large scale .
化学反応の分析
Types of Reactions
11-deoxy-16,16-dimethyl Prostaglandin E2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of 11-deoxy-16,16-dimethyl Prostaglandin E2, which can have different biological activities and properties .
類似化合物との比較
Similar Compounds
Prostaglandin E2: The natural analog of 11-deoxy-16,16-dimethyl Prostaglandin E2, with similar biological activities but less stability.
Prostaglandin F2α: Another prostaglandin analog, known for its role in inducing smooth muscle contraction.
16,16-dimethyl Prostaglandin E2: A closely related compound with similar biological activities.
Uniqueness
11-deoxy-16,16-dimethyl Prostaglandin E2 is unique due to its enhanced stability and potency compared to other prostaglandin analogs . Its ability to inhibit gastric acid secretion and prevent ulcer formation makes it a valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVDFDWPQHXBA-QEJIITRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



